2-Iodo-1-(methoxymethyl)-1H-indole-3-carbaldehyde
Description
Properties
CAS No. |
491595-94-9 |
|---|---|
Molecular Formula |
C11H10INO2 |
Molecular Weight |
315.11 g/mol |
IUPAC Name |
2-iodo-1-(methoxymethyl)indole-3-carbaldehyde |
InChI |
InChI=1S/C11H10INO2/c1-15-7-13-10-5-3-2-4-8(10)9(6-14)11(13)12/h2-6H,7H2,1H3 |
InChI Key |
BVYSSBDGSIWJQH-UHFFFAOYSA-N |
Canonical SMILES |
COCN1C2=CC=CC=C2C(=C1I)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Iodo-1-(methoxymethyl)-1H-indole-3-carbaldehyde can be achieved through various synthetic routes. One common method involves the iodination of 1-(methoxymethyl)-1H-indole-3-carbaldehyde using iodine and a suitable oxidizing agent. The reaction typically takes place in an organic solvent such as dichloromethane or acetonitrile, under mild conditions to prevent over-iodination .
Industrial Production Methods
Industrial production of this compound may involve a continuous flow process where the reactants are continuously fed into a reactor, and the product is continuously removed. This method ensures a consistent supply of the compound and can be scaled up to meet industrial demands. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
2-Iodo-1-(methoxymethyl)-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium azide in dimethylformamide (DMF) at elevated temperatures.
Major Products Formed
Oxidation: 2-Iodo-1-(methoxymethyl)-1H-indole-3-carboxylic acid.
Reduction: 2-Iodo-1-(methoxymethyl)-1H-indole-3-methanol.
Substitution: 2-Azido-1-(methoxymethyl)-1H-indole-3-carbaldehyde.
Scientific Research Applications
2-Iodo-1-(methoxymethyl)-1H-indole-3-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of novel therapeutic agents.
Industry: Used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Iodo-1-(methoxymethyl)-1H-indole-3-carbaldehyde is not fully understood, but it is believed to involve interactions with various molecular targets and pathways. The iodine atom may facilitate the formation of reactive intermediates, which can interact with biological molecules such as proteins and nucleic acids. The methoxymethyl group may enhance the compound’s solubility and bioavailability, allowing it to reach its targets more effectively .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Variations
Key structural analogs include:
*Calculated based on formula C₁₁H₁₀INO₂.
Key Observations:
- Substituent Effects: The iodine atom at C-2 in the target compound distinguishes it from analogs with methoxy (C-5/C-6/C-7) or chloro substituents.
- N-Substituents: The methoxymethyl group at N-1 offers moderate steric bulk and improved solubility relative to morpholinoethyl or 2-methylbenzyl groups seen in other indole derivatives .
- Functional Groups: Carbaldehydes (target compound, ) are versatile intermediates for synthesizing hydrazides or Schiff bases, whereas carboxylic acids (e.g., ) are often used in peptide coupling or salt formation.
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
